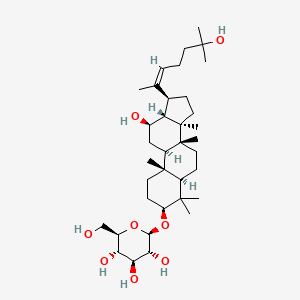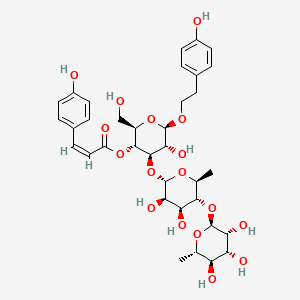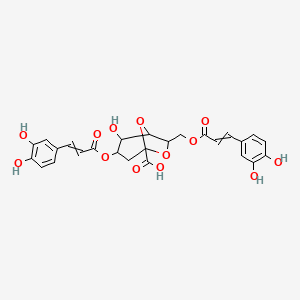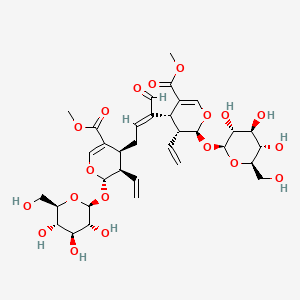
擬似ジンセノサイドRh2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
プセウドギンセノサイドRh2は、オタネニンジンの根に含まれる化合物であるギンセノサイドRh2の新規誘導体です。 さまざまな悪性腫瘍に対するアポトーシス促進効果で知られており、がん研究における重要な化合物となっています . プセウドギンセノサイドRh2は、肝細胞癌細胞において保護的オートファジーを誘導することが報告されており、その治療的用途の可能性が示されています .
科学的研究の応用
プセウドギンセノサイドRh2は、以下を含む幅広い科学研究用途を持っています。
化学: ギンセノサイドとその誘導体の化学的挙動を研究するためのモデル化合物として使用されます。
生物学: アポトーシスやオートファジーなどの細胞プロセスにおける役割について調査されています。
作用機序
プセウドギンセノサイドRh2は、いくつかの分子標的と経路を通じてその効果を発揮します。
アポトーシス誘導: BAXや切断型カスパーゼ-3などのアポトーシス促進タンパク質の発現を増やし、一方、抗アポトーシスタンパク質であるBcl-2の発現を減少させます.
オートファジー誘導: オートファゴソームとオートリソソームの蓄積を促進し、LC3 II/LC3 IとBeclin-1の発現を増加させ、p62の発現を減少させます.
関連する経路: 濃度依存的にAMP活性化プロテインキナーゼ(AMPK)経路を活性化し、PI3K/Akt/mTOR経路を阻害します.
6. 類似化合物の比較
プセウドギンセノサイドRh2は、その特定の化学構造と生物学的活性のために、他のギンセノサイドとは異なります。類似の化合物には以下が含まれます。
ギンセノサイドRh2: プセウドギンセノサイドRh2が誘導される親化合物です。
ギンセノサイドRg3: 抗がん作用で知られていますが、分子構造と特定の生物学的効果が異なります。
ギンセノサイドRb1とRb2: 抗炎症作用や抗がん作用を含むさまざまな程度の生物学的活性を示す他のギンセノサイド.
プセウドギンセノサイドRh2は、アポトーシスとオートファジーの両方を誘導する能力により、さらなる研究と治療開発のための有望な候補となっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Pseudoginsenoside Rh2 interacts with several enzymes and proteins. It has been observed to significantly increase the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, while it decreases the Bcl-2 expression . These interactions play a crucial role in the biochemical reactions involving Pseudoginsenoside Rh2.
Cellular Effects
Pseudoginsenoside Rh2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it facilitates the accumulation of autophagosomes and autolysosomes within HepG2 cells .
Molecular Mechanism
Pseudoginsenoside Rh2 exerts its effects at the molecular level through several mechanisms. It activates AMPK and inhibits the PI3K/Akt/mTOR pathway in a concentration-dependent manner . This leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
The effects of Pseudoginsenoside Rh2 change over time in laboratory settings. It has been observed that Pseudoginsenoside Rh2 at concentrations 20, 40, and 60 μM significantly facilitates the accumulation of autophagosomes and autolysosomes within the HepG2 cells . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
Pseudoginsenoside Rh2 is involved in several metabolic pathways. It has been found to influence the HIF1-α/PDK4 axis, thereby affecting tumor aerobic glycolysis and mitochondrial function
準備方法
合成経路と反応条件: プセウドギンセノサイドRh2の調製には、アセチル化などの化学修飾を含むいくつかの工程が関与します。 合成経路は通常、ギンセノサイドRh2を前駆体として開始し、特定の化学反応によって目的の官能基を導入します .
工業生産方法: プセウドギンセノサイドRh2の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられる場合があります。 このプロセスには、最終製品の一貫性と効力を維持するための厳格な品質管理が含まれます .
化学反応の分析
反応の種類: プセウドギンセノサイドRh2は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、酸化剤を用いて酸素の付加または水素の除去を伴います。
還元: この反応は、還元剤を用いて水素の付加または酸素の除去を伴います。
置換: この反応は、特定の試薬と触媒を用いて、ある官能基を別の官能基に置換する反応です。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 炭素担持パラジウム、酸化白金。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、プセウドギンセノサイドRh2の酸化は、異なる生物学的活性を有するさまざまな酸化誘導体を生成する可能性があります .
類似化合物との比較
Pseudoginsenoside Rh2 is unique compared to other ginsenosides due to its specific chemical structure and biological activities. Similar compounds include:
Ginsenoside Rh2: The parent compound from which pseudoginsenoside Rh2 is derived.
Ginsenoside Rg3: Known for its anti-cancer properties but differs in its molecular structure and specific biological effects.
Ginsenoside Rb1 and Rb2: Other ginsenosides with varying degrees of biological activities, including anti-inflammatory and anti-cancer effects.
Pseudoginsenoside Rh2 stands out due to its ability to induce both apoptosis and autophagy, making it a promising candidate for further research and therapeutic development .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZBVXSGVWFFX-UKHVTAPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)











